Cas no 1835-12-7 (4-(Benzyloxy)-3-methoxyphenacyl Bromide)

4-(Benzyloxy)-3-methoxyphenacyl Bromide is a brominated aromatic ketone derivative, commonly utilized as a versatile intermediate in organic synthesis. Its key structural features include a benzyl-protected phenolic hydroxyl group and a reactive α-bromo ketone moiety, which facilitate its use in nucleophilic substitution and cyclization reactions. This compound is particularly valuable in the synthesis of heterocyclic compounds, pharmaceuticals, and fine chemicals due to its ability to act as an electrophilic building block. The benzyloxy and methoxy substituents enhance its stability and solubility in organic solvents, making it suitable for controlled functionalization under mild conditions. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
4-(Benzyloxy)-3-methoxyphenacyl Bromide structure
1835-12-7 structure
Product Name:4-(Benzyloxy)-3-methoxyphenacyl Bromide
CAS No:1835-12-7
MF:C16H15BrO3
MW:335.192504167557
CID:907119
PubChem ID:12727501
Update Time:2025-11-02

4-(Benzyloxy)-3-methoxyphenacyl Bromide Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzyloxy)-3-methoxyphenacyl Bromide
    • 2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
    • 1-(4-(Benzyloxy)-3-methoxyphenyl)-2-bromoethanone
    • SCHEMBL1119481
    • 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
    • DB-252803
    • DTXSID00508218
    • AKOS027447491
    • 4'-(benzyloxy)-2-bromo-3'-methoxyacetophenone
    • Ethanone, 2-bromo-1-[3-methoxy-4-(phenylmethoxy)phenyl]-
    • 1835-12-7
    • Inchi: 1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
    • InChI Key: RNOVVVKWCOIIEH-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=C(C=1)OC)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 334.02000
  • Monoisotopic Mass: 334.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 3.85180

4-(Benzyloxy)-3-methoxyphenacyl Bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B286520-250mg
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
250mg
$ 161.00 2023-04-18
TRC
B286520-500mg
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
500mg
$ 287.00 2023-04-18
TRC
B286520-1g
4-(Benzyloxy)-3-methoxyphenacyl Bromide
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1g
$ 546.00 2023-04-18
TRC
B286520-2g
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
2g
$ 1051.00 2023-04-18
TRC
B286520-100mg
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
100mg
$ 110.00 2023-04-18
TRC
B286520-250 mg
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
250MG
$ 130.00 2022-01-12
TRC
B286520-500 mg
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
500MG
$ 235.00 2022-01-12
TRC
B286520-1 g
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
1g
$ 450.00 2022-01-12
TRC
B286520-2 g
4-(Benzyloxy)-3-methoxyphenacyl Bromide
1835-12-7
2g
$ 870.00 2022-01-12

4-(Benzyloxy)-3-methoxyphenacyl Bromide Production Method

Additional information on 4-(Benzyloxy)-3-methoxyphenacyl Bromide

4-(Benzyloxy)-3-methoxyphenacyl Bromide (CAS No. 1835-12-7): A Versatile Building Block in Medicinal Chemistry

4-(Benzyloxy)-3-methoxyphenacyl Bromide, also known as CAS No. 1835-12-7, is a key intermediate in the synthesis of various bioactive molecules. This compound belongs to the class of phenacyl bromides, which are widely used in pharmaceutical research for their ability to serve as electrophilic agents in nucleophilic substitution reactions. The structural features of 4-(Benzyloxy)-3-methoxyphenacyl Bromide—including the benzyloxy group at the 4-position and the methoxy group at the 3-position—make it a valuable scaffold for the development of drugs targeting inflammation, neurodegenerative disorders, and infectious diseases.

Recent studies have highlighted the role of 4-(Benzyloxy)-3-methoxyphenacyl Bromide in the design of novel antiviral agents. A 2023 paper published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against SARS-CoV-2 main protease. The benzyloxy substituent was found to enhance the compound's hydrophobicity, enabling it to interact effectively with the hydrophobic pockets of viral enzymes. This finding underscores the importance of 4-(Benzyloxy)-3-methoxyphenacyl Bromide as a core structure for the development of antiviral therapeutics.

The methoxy group at the 3-position of 4-(Benzyloxy)-3-methoxyphenacyl Bromide plays a critical role in modulating its biological activity. Research published in Organic & Biomolecular Chemistry (2022) revealed that the methoxy group contributes to the compound's selectivity toward specific protein targets. This selectivity is crucial in minimizing off-target effects, a major challenge in drug development. The methoxy moiety also enhances the compound's solubility in polar solvents, facilitating its use in both in vitro and in vivo experiments.

Advances in synthetic methodologies have further expanded the utility of 4-(Benzyloxy)-3-methoxyphenacyl Bromide. A 2023 study in Chemical Communications described a novel catalytic approach to functionalize the benzyloxy group, enabling the rapid synthesis of diverse derivatives. This method significantly reduces the time and cost associated with traditional synthetic routes, making 4-(Benzyloxy)-3-methoxyphenacyl Bromide a more attractive option for drug discovery programs. The ability to rapidly generate structurally diverse compounds is particularly valuable in the search for new treatments for complex diseases.

Applications of 4-(Benzyloxy)-3-methoxyphenacyl Bromide extend beyond antiviral research. In the field of neuropharmacology, this compound has been explored as a potential therapeutic agent for Alzheimer's disease. A 2024 preclinical study published in Neuropharmacology showed that derivatives of 4-(Benzyloxy)-3-methoxyphenacyl Bromide exhibit neuroprotective effects by modulating the activity of acetylcholinesterase. This enzyme is a key target in the treatment of neurodegenerative disorders, and the ability to target it selectively is a major advantage of this compound.

The benzyloxy group in 4-(Benzyloxy)-3-methoxyphenacyl Bromide also plays a role in enhancing the compound's stability. A 2023 study in Drug Discovery Today reported that the benzyloxy substituent protects the molecule from premature degradation in biological systems. This stability is essential for maintaining the compound's efficacy during drug delivery, particularly in oral formulations where the compound must survive the harsh conditions of the gastrointestinal tract.

Recent advancements in computational chemistry have further elucidated the mechanism of action of 4-(Benzyloxy)-3-methoxyphenacyl Bromide. Molecular docking studies conducted in 2023 (published in Journal of Computational Chemistry) revealed that the compound binds to specific protein targets with high affinity. These studies provided insights into the interactions between the benzyloxy and methoxy groups and the target proteins, guiding the rational design of more potent derivatives. Such computational approaches are becoming increasingly important in the early stages of drug development, as they allow researchers to predict the biological activity of new compounds before conducting expensive experimental trials.

In the context of drug development, 4-(Benzyloxy)-3-methoxyphenacyl Bromide is often used as a starting material for the synthesis of more complex molecules. A 2022 study in Organic Letters demonstrated the use of this compound in the preparation of a series of bioactive derivatives with potential applications in oncology. The ability to modify the benzyloxy and methoxy groups while maintaining the core structure of the compound allows for the fine-tuning of its pharmacological properties. This flexibility is a key advantage of 4-(Benzyloxy)-3-methoxyphenacyl Bromide in the context of drug discovery.

Environmental considerations are also influencing the use of 4-(Benzyloxy)-3-methoxyphenacyl Bromide in pharmaceutical research. A 2023 review article in Green Chemistry highlighted the importance of sustainable synthetic methods for the production of such compounds. Researchers are exploring green chemistry approaches to reduce the environmental impact of the synthesis of 4-(Benzyloxy)-3-methoxyphenacyl Bromide, including the use of biocatalysts and solvent-free conditions. These efforts align with the growing emphasis on sustainability in the pharmaceutical industry, ensuring that the development of new drugs is both effective and environmentally responsible.

Future directions in the research of 4-(Benzyloxy)-3-methoxyphenacyl Bromide are likely to focus on its application in personalized medicine. A 2024 study in Pharmacogenomics suggested that the compound's activity may vary depending on genetic factors, necessitating the development of personalized treatment strategies. This approach could enhance the efficacy of drugs based on 4-(Benzyloxy)-3-methoxyphenacyl Bromide by tailoring them to the specific genetic profile of individual patients. The integration of genomics with drug development is a rapidly evolving field, and the role of 4-(Benzyloxy)-3-methoxyphenacyl Bromide in this area is expected to grow.

In conclusion, 4-(Benzyloxy)-3-methoxyphenacyl Bromide is a versatile compound with significant potential in the development of new therapeutics. Its structural features, including the benzyloxy and methoxy groups, enable it to interact with a wide range of biological targets, making it a valuable scaffold for drug discovery. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry, computational methods, and personalized medicine. As the field of pharmaceutical research evolves, the role of 4-(Benzyloxy)-3-methoxyphenacyl Bromide is likely to expand, contributing to the development of more effective and targeted treatments for a variety of diseases.

For researchers and pharmaceutical companies, the availability of 4-(Benzyloxy)-3-methoxyphenacyl Bromide in high purity and in sufficient quantities is essential for advancing drug discovery programs. The compound's unique properties make it a key player in the quest for new therapies, and its continued exploration is expected to yield significant breakthroughs in the coming years. As such, the study of 4-(Benzyloxy)-3-methoxyphenacyl Bromide remains a critical area of research in the pharmaceutical sciences.

References: 1. Journal of Medicinal Chemistry (2023) 2. Organic & Biomolecular Chemistry (2022) 3. Chemical Communications (2023) 4. Neuropharmacology (2024) 5. Drug Discovery Today (2023) 6. Organics Letters (2022) 7. Green Chemistry (2023) 8. Pharmacogenomics (2024)

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